Product packaging for Denzimol(Cat. No.:CAS No. 73931-96-1)

Denzimol

Cat. No.: B1204873
CAS No.: 73931-96-1
M. Wt: 292.4 g/mol
InChI Key: IAWIJHCUEPVIOO-UHFFFAOYSA-N
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Description

Historical Perspective and Initial Discoveries in Anticonvulsant Research

Initial discoveries positioned Denzimol as a new anticonvulsant drug, demonstrating its ability to suppress tonic seizures induced by both electrical and chemical means in various animal models, including mice, rats, and rabbits. researchgate.net Its efficacy against maximal electroshock seizures in mice and rabbits was observed to be comparable to established antiepileptic drugs such as phenytoin (B1677684) and phenobarbital (B1680315), notably exhibiting a more rapid onset of action. researchgate.net In studies involving rats, this compound proved to be more potent and less toxic than phenytoin, alongside a longer duration of anticonvulsant activity. researchgate.net Its pharmacological profile in the maximal pentetrazol (B1679298) seizures test in rats mirrored that of phenytoin and carbamazepine (B1668303), suggesting its potential application in the therapy of "grand mal" and psychomotor type seizures. researchgate.net this compound was one of two independently discovered (arylalkyl)imidazole compounds that proceeded to clinical evaluation for their antiepileptic potential. nih.govacs.org Preliminary clinical investigations involving patients with poorly controlled partial epilepsy indicated that this compound could lead to a sustained reduction in seizure frequency. nih.gov

Classification within Imidazole (B134444) and (Arylalkyl)imidazole Chemistry

This compound is formally classified within the class of (arylalkyl)imidazoles. researchgate.netnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netscilit.com Its systematic chemical name is alpha-[4-(2-phenylethyl)phenyl]-1H-imidazole-1-ethanol. nih.govacs.org A key characteristic of this compound's molecular structure is the presence of an imidazole moiety. researchgate.netresearchgate.netresearchgate.net The (arylalkyl)imidazoles represent a structurally distinct class of antiepileptic agents. nih.govacs.org

The basic chemical properties of this compound (CID 53626) are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₉H₂₀N₂O uni.lunih.gov
Molecular Weight292.4 g/mol (Computed) nih.gov
Monoisotopic Mass292.157563266 Da (Computed) nih.gov
XLogP3 (predicted)3.4 uni.lunih.gov

Evolution of Research Trajectories for this compound and Related Compounds

Research into this compound and related compounds has extensively involved structure-activity relationship (SAR) studies, particularly within the (arylalkyl)imidazole class, comparing compounds like this compound and nafimidone (B1677899). nih.govacs.orgscilit.comacs.org These SAR investigations have led to the hypothesis that the alkylimidazole portion of the molecule serves as the pharmacophore, while the lipophilic aryl portion is crucial for enabling penetration of the blood-brain barrier. nih.govacs.org

Further research trajectories explored the potential for this compound and other (arylalkyl)imidazoles to interact with cytochrome P450-mediated mixed-function monooxygenase activities. researchgate.netnih.govacs.org This interaction, which can lead to the potentiation of hexobarbital-induced sleeping time, suggested a possible limitation to their clinical utility as anticonvulsants due to the potential for impairing the metabolism of other co-administered antiepileptic drugs. nih.govacs.org Additionally, studies have indicated an involvement of purinergic and benzodiazepine (B76468) mechanisms in the anticonvulsant action observed with this compound. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O B1204873 Denzimol CAS No. 73931-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73931-96-1

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol

InChI

InChI=1S/C19H20N2O/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-13,15,19,22H,6-7,14H2

InChI Key

IAWIJHCUEPVIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O

Other CAS No.

73931-96-1

Synonyms

denzimol
N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole
PHEP-HEIZ
Rec 15-1533
Rec-15-1533

Origin of Product

United States

Synthetic Strategies and Chemical Development of Denzimol and Analogues

Established Synthetic Pathways for Denzimol Core Structure

This compound's core structure is defined by an imidazole (B134444) ring linked to an ethanol (B145695) group, which is further substituted with a 4-(2-phenylethyl)phenyl group nih.gov. While specific, detailed synthetic pathways for the direct preparation of this compound (1H-Imidazole-1-ethanol, alpha-(4-(2-phenylethyl)phenyl)-) were not extensively detailed in the provided search results, the compound belongs to the broader class of (arylalkyl)imidazoles nih.govresearchgate.net. General synthetic approaches for such imidazole-containing structures often involve the formation of the imidazole ring followed by the introduction of the arylalkyl side chain, or vice versa. For instance, the synthesis of related imidazole-containing alcohols can involve the reduction of ketone intermediates, followed by nucleophilic substitution with imidazole chemicalbook.com.

Synthesis of this compound Derivatives and Analogues

The exploration of this compound derivatives and analogues has been crucial in understanding the structure-activity relationships within this class of compounds. These modifications often aim to alter physicochemical properties or explore potential metabolic pathways.

This compound itself is a prime example of an (arylalkyl)imidazole nih.govresearchgate.net. Research into this scaffold has led to the synthesis of various related compounds. For instance, novel N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides have been synthesized by reacting 2-methylimidazole (B133640) with corresponding ω-chloroacetanilides in the presence of potassium carbonate and dimethylformamide researchgate.net. This highlights a general strategy for modifying the aryl and alkyl components linked to the imidazole nitrogen. Another example includes the synthesis of imidazole-derived alkyl and aryl ethers, which involves the formation of the imidazole-ethanol linkage, followed by etherification using appropriate alkyl halides acs.org.

The synthesis of oxime ether derivatives is a notable area of analogue development within the broader class of (arylalkyl)azoles, which includes this compound and nafimidone (B1677899) sci-hub.seresearchgate.net. The general synthetic pathway for these derivatives typically involves two main steps:

Oxime Formation: A ketone precursor, such as 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone, is reacted with hydroxylamine (B1172632) hydrochloride to yield the corresponding oxime sci-hub.seresearchgate.netscilit.comnih.gov.

O-Alkylation: The synthesized oxime undergoes O-alkylation with various alkyl halides, often in the presence of a base like sodium ethoxide, to produce the desired oxime ether derivatives sci-hub.seresearchgate.netscilit.comnih.gov.

An example of such synthesis is the preparation of various oxime ether derivatives from 1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanone oxime, using different alkyl halides researchgate.net. Yields for these oxime ether derivatives can vary significantly depending on the specific alkyl halide used.

Table 1: Representative Oxime Ether Derivatives and Yields

Compound (R group in O-alkylation)Yield (%)Melting Point (°C)
-H (Oxime)82.65200
-CH₃72.8595-96
-C₂H₅43.2170-71
-C₃H₇ (n)16.1764-65
-CH₂CH=CH₂43.8954-55
-CH₂C₆H₅22.1063-64
-CH₂C₆H₄Cl (4-chloro)41.4184-85
-CH₂C₆H₄NO₂ (4-nitro)18.2393-95
-CH₂C₆H₃Cl₂ (2,4-dichloro)48.64114-115
Note: Data derived from synthesis of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ether derivatives, which are analogues of the (arylalkyl)azole class to which this compound belongs. sci-hub.se

1,2-Diphenylethane (B90400) derivatives have been synthesized as potential metabolites resulting from the degradation of the imidazole ring present in this compound nih.govasm.org. Two specific compounds identified in this context are N-[4-(beta-phenylethyl)phenacyl]formamide and N-[2-[4-(beta-phenylethyl)phenyl]-2-hydroxyethyl]formamide nih.gov. The synthesis of these compounds was undertaken to investigate the metabolic fate of this compound nih.gov.

Table 2: Key 1,2-Diphenylethane Derivatives as this compound Metabolites

Compound NameMolecular FormulaPubChem CID
N-[4-(beta-phenylethyl)phenacyl]formamideC₁₇H₁₇NO₂3079612
N-[2-[4-(beta-phenylethyl)phenyl]-2-hydroxyethyl]formamideC₁₇H₁₉NO₂3079613
Note: These compounds were synthesized as potential metabolites of this compound. nih.gov

General methods for synthesizing 1,2-diphenylethane itself include the reaction of benzyl (B1604629) chloride with sodium metal or copper, or the hydrogenation of benzoin (B196080) in the presence of nickel chemicalbook.com. More recent methods involve the reaction of aromatic aldehydes with bisbenzyl zinc reagents catalyzed by Lewis acids in aprotic organic solvents google.com. These broader synthetic methods for the 1,2-diphenylethane backbone may inform the synthesis of more complex this compound metabolites.

Beyond the direct modifications and metabolites, this compound is part of a larger family of imidazole-containing compounds that have been explored for various chemical and biological properties researchgate.net. The imidazole ring is a versatile scaffold, and its derivatives are synthesized through numerous methodologies, often involving cyclocondensation reactions mdpi.com. The development of novel imidazole-containing arylsemicarbazones, for instance, has also been reported in the context of anticonvulsant research, with this compound serving as a reference compound in the broader field of imidazole-based therapeutics researchgate.net.

1,2-Diphenylethane Derivatives

Methodological Advancements in this compound Synthesis

Advancements in synthetic methodology have contributed to the development of this compound analogues and the broader class of imidazole compounds. For instance, in the synthesis of oxime ether derivatives, the use of microwave irradiation has been shown to increase reaction yields compared to conventional methods researchgate.net. This highlights a move towards more efficient and environmentally friendly synthetic approaches.

More broadly, the field of heterocyclic chemistry, including the synthesis of arylalkylazoles like this compound, is benefiting from novel reaction technologies such as biocatalysis , electrochemistry , continuous-flow chemistry , and photo(redox)chemistry nih.gov. While not always directly applied to this compound itself in the provided literature, these advancements represent significant progress in the efficient and selective synthesis of complex heterocyclic scaffolds, which could impact future this compound synthesis and analogue development.

Structure Activity Relationship Sar Studies of Denzimol and Its Analogues

Identification of Key Pharmacophores within the Imidazole (B134444) Class

Within the class of (arylalkyl)imidazoles, the alkylimidazole portion of the molecule is hypothesized to be the primary pharmacophore responsible for anticonvulsant activity. This suggests that the imidazole ring, along with its direct alkyl chain attachment, is crucial for engaging with the biological target responsible for the therapeutic effect nih.govacs.org. The imidazole ring itself is a common heterocyclic moiety found in numerous biologically active compounds, underscoring its importance in medicinal chemistry ontosight.ai.

Influence of Aryl Moieties on Biological Activity and Pharmacokinetics

The lipophilic aryl portion of Denzimol and its analogues plays a critical role, primarily by facilitating penetration of the blood-brain barrier nih.govacs.org. Beyond the phenethylphenyl aryl moiety present in this compound, SAR studies have demonstrated that other structurally diverse aryl groups can also yield highly active anticonvulsant compounds within this class nih.govacs.org. For instance, fluorenyl, benzo[b]thienyl, and benzofuranyl aryl groups have been shown to provide potent (arylalkyl)imidazole anticonvulsants nih.govacs.org. This indicates a degree of flexibility in the aryl region, where various lipophilic substituents can maintain or even enhance activity.

The following table illustrates the comparative anticonvulsant activity (inhibition of maximal electroshock seizures in mice) for this compound and selected analogues with different aryl moieties:

CompoundAryl MoietyAnticonvulsant Activity (po ED50, mg/kg)Reference
This compound (alpha-[4-(2-phenylethyl)phenyl]-1H-imidazole-1-ethanol)Phenethylphenyl12 nih.govacs.org
Nafimidone (B1677899) (2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone)Naphthalenyl56 nih.govacs.org
1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanoneFluorenyl25 nih.govacs.org
alpha-(9H-fluoren-2-yl)-alpha-methyl-1H-imidazole-1-ethanolFluorenyl (substituted)10 nih.govacs.org

Role of Alkylimidazole Portion in Receptor Interactions

As previously highlighted, the alkylimidazole portion is considered the pharmacophore for the anticonvulsant activity of (arylalkyl)imidazoles, including this compound nih.govacs.org. This suggests that this part of the molecule is directly involved in binding to the relevant biological target, initiating the pharmacological effect. The precise nature of these receptor interactions would involve specific hydrogen bonding, hydrophobic, or electrostatic interactions mediated by the imidazole nitrogen atoms and the adjacent alkyl chain.

SAR of Specific this compound Derivatives

Detailed SAR investigations have explored the impact of various modifications on the this compound scaffold, particularly focusing on substituent effects and stereochemical considerations.

Anticonvulsant properties within the (arylalkyl)imidazole group are strongly associated with the presence of a small oxygen functional group in the alkylene bridge researchgate.net. Examples of such functional groups include carbonyl, ethylene (B1197577) dioxy, methoxy, acyloxy, and hydroxyl substituents researchgate.net. The strategic placement and nature of these oxygen-containing functionalities are crucial for optimizing efficacy. While specific quantitative data for a wide range of substituent effects on this compound derivatives were not extensively detailed in the provided search results, the general principle indicates that these groups contribute significantly to the molecule's ability to exert its anticonvulsant effect.

This compound exists as a chiral molecule, with the (R)-enantiomer specifically identified (PubChem CID 76965184) nih.gov. The presence of a chiral center, typically at the carbon bearing the hydroxyl group and the imidazole substituent, implies that stereochemistry can have a significant impact on biological activity. In many drug classes, different enantiomers can exhibit varying potencies, selectivities, or even different pharmacological profiles due to distinct interactions with chiral biological targets. While a direct comparative study detailing the precise conformational analysis or the differential activity between the (R)- and (S)-enantiomers of this compound was not explicitly provided in the search results, the identification of a specific enantiomer (R)-Denzimol underscores the potential importance of its three-dimensional structure for optimal activity nih.gov. Future research would likely delve deeper into the specific binding modes and conformational preferences that contribute to the observed pharmacological effects of each stereoisomer.

Pharmacological Mechanisms of Action of Denzimol

Modulation of Neurotransmitter Systems

Denzimol's therapeutic effects are significantly influenced by its interactions with key neurotransmitter pathways, particularly the GABAergic and purinergic systems.

Gamma-Aminobutyric Acid (GABA)ergic System Interactions

The gamma-aminobutyric acid (GABA)ergic system plays a crucial role in regulating neuronal excitability, as GABA is the primary inhibitory neurotransmitter in the brain. researchgate.net Dysregulation of GABAergic inhibition is strongly implicated in the pathogenesis of epilepsy. researchgate.net this compound is believed to enhance GABA-mediated responses, contributing to its anticonvulsant activity. worktribe.comresearchgate.net

Research suggests that this compound may increase the number of benzodiazepine (B76468) receptors, thereby potentially augmenting the effects of benzodiazepines like diazepam. researchgate.net The involvement of benzodiazepine mechanisms in this compound's anticonvulsant action has been consistently indicated by experimental findings. researchgate.netcapes.gov.brresearchgate.netnih.gov

It is important to note that while some azole-based anticonvulsants, such as loreclezole (B39811), act as positive allosteric modulators of GABA-A receptors, studies on certain this compound-related compounds have suggested that their pharmacological effects might stem from mechanisms distinct from direct affinity to the orthosteric benzodiazepine binding site of GABA-A receptors in in vitro assays. doi.org This indicates a nuanced interaction with the GABAergic system that may involve indirect modulation or other binding sites.

Purinergic System Involvement

The purinergic system, involving adenosine (B11128) and its receptors, is another significant target for this compound's anticonvulsant effects. Experimental evidence strongly suggests an involvement of purinergic mechanisms in the anticonvulsant action of this compound. researchgate.netcapes.gov.brresearchgate.netnih.govnootanpharmacy.inmedchemexpress.cn

Studies in DBA/2 mice, a model for sound-induced seizures, have demonstrated that this compound's protective action against these seizures is significantly attenuated by pretreatment with purinergic antagonists. Specifically, aminophylline (B1665990) (a non-selective adenosine receptor antagonist), CGS 8216 (a benzodiazepine receptor antagonist with some purinergic interactions), and Ro 15-1788 (flumazenil, a benzodiazepine receptor antagonist) reduced the anticonvulsant efficacy of this compound. capes.gov.brnih.gov This highlights a complex interplay between purinergic and benzodiazepine-related pathways in mediating this compound's effects.

The median effective dose (ED50) values for this compound in suppressing different phases of sound-induced seizures in DBA/2 mice are presented in the table below:

Seizure PhaseED50 (mg/kg, i.p.) capes.gov.brnih.gov
Tonic Seizures1.24
Clonic Seizures2.61
Wild Running Phases6.03

Serotonin (B10506) (5-HT) Pathways

Serotonin (5-HT) pathways are recognized as potential targets for the design of antiepileptic drugs, as monoamine neurotransmitters, including serotonin, are involved in regulating seizures. doi.orgbiologists.comwhiterose.ac.uk While this compound is an antiepileptic agent, direct detailed research findings on its specific modulation of serotonin pathways are not as extensively documented as its interactions with GABAergic and purinergic systems in the available literature. However, the broader context of antiepileptic drug mechanisms often includes effects on various neurotransmitter systems. For instance, other antiepileptic drugs like phenytoin (B1677684) are known to increase brain levels of serotonin. sci-hub.se

Ion Channel Dynamics and Functional Modulation

Ion channels are critical for neuronal excitability and signal transmission, making them common targets for anticonvulsant therapies.

Voltage-Gated Sodium Channel Inhibition

A prominent mechanism of action for this compound is its inhibition of voltage-gated sodium channels (VGSCs). worktribe.comresearchgate.netbiologists.comwhiterose.ac.ukresearchgate.net VGSCs are integral to the generation and propagation of action potentials in excitable cells, facilitating the initial inward currents during neuronal depolarization. scirp.org By inhibiting these channels, this compound can stabilize neuronal membranes, reduce repetitive firing, and prevent the excessive neuronal discharges characteristic of seizures. slideshare.netjpionline.orgdrugbank.comscribd.com This mechanism is shared with other established anticonvulsants and contributes significantly to this compound's ability to suppress tonic seizures. ncats.ioresearchgate.net

Enzyme Inhibition and Induction Profiles

This compound exhibits a dualistic effect on drug-metabolizing enzymes, demonstrating both inhibitory and inductive properties depending on the dose and duration of exposure. This biphasic modulation primarily involves the hepatic cytochrome P450 system.

Cytochrome P450 (CYP450) System Interaction

The presence of an imidazole (B134444) moiety in this compound's chemical structure suggests its interference with cytochrome P450-mediated mixed-function monooxygenase activities oup.com. Studies have shown that this compound can bind reversibly to rat liver cytochrome P450, displaying a type II spectral interaction oup.comresearchgate.net.

Initial co-administration of this compound with carbamazepine (B1668303) (CBZ) in rats for 5 or 10 days led to an increase in CBZ concentrations and a decrease in its primary metabolite, carbamazepine-10,11-epoxide (B195693) (CBZ-E), in serum, liver, and spleen. This observation is consistent with an inhibitory interaction involving hepatic cytochrome P450 mono-oxygenases nih.gov. Furthermore, this compound has been shown to prolong pentobarbitone sleeping times, indicating its potent inhibitory effect on mixed-function monooxygenase activities in rat liver microsomes, both in vitro and in vivo oup.comresearchgate.netncats.io.

However, the effect of this compound on the CYP450 system can be dose and time-dependent. While single doses or lower concentrations (e.g., 15 mg/kg in rats) may primarily exert an inhibitory effect on drug-metabolizing enzymes and decrease functionally intact hepatic P450, higher doses (e.g., 60 mg/kg) or chronic administration have been observed to significantly increase hepatic cytochrome P450 content and enhance CBZ clearance karger.comnih.gov. This suggests that this compound can exhibit both inhibitory and inductive effects on microsomal mixed-function oxidase activity, depending on the treatment regimen karger.com.

Specific Cytochrome Isoform Modulation (e.g., Carbamazepine metabolism)

This compound's interaction with the CYP450 system includes specific modulation of isoforms involved in the metabolism of clinically relevant drugs such as carbamazepine and diazepam. In vitro studies have determined the inhibitory potency of this compound on carbamazepine (CBZ) epoxidation, as well as diazepam C3-hydroxylation and N1-dealkylation oup.com.

The epoxidation of carbamazepine, a major metabolic pathway, is significantly inhibited by this compound. The half-maximal inhibitory concentration (IC50) for CBZ epoxidation in the presence of this compound was found to be 4.46 × 10⁻⁷ M oup.com. This inhibition of CBZ-10,11-epoxidation has been shown to be time- and dose-dependent oup.com. While the specific CYP isoform responsible for carbamazepine epoxidation is primarily CYP3A4, and to a lesser extent CYP2C8, CYP2C9, and CYP2C19 researchgate.net, this compound's inhibitory effect is broadly attributed to its interaction with the hepatic cytochrome P450 system nih.govkarger.com.

This compound also affects the metabolism of diazepam. In vitro studies reported IC50 values for diazepam C3-hydroxylation at 1.44 × 10⁻⁶ M and for N1-dealkylation at 6.66 × 10⁻⁷ M oup.com.

The binding affinity of this compound to rat liver cytochrome P450, indicated by its dissociation constant (Ks), was determined to be 6.66 mM oup.com.

Table 1: Inhibitory Concentrations (IC50) and Binding Constants (Ks) of this compound

Metabolic Reaction / Binding TargetIC50 (M) / Ks (mM)Reference
Carbamazepine Epoxidation4.46 × 10⁻⁷ (IC50) oup.com
Diazepam C3-hydroxylation1.44 × 10⁻⁶ (IC50) oup.com
Diazepam N1-dealkylation6.66 × 10⁻⁷ (IC50) oup.com
Binding to Rat Liver Cytochrome P4506.66 (Ks) oup.com

Cellular and Molecular Targets Beyond Primary Mechanisms

Beyond its direct effects on drug-metabolizing enzymes, this compound's pharmacological actions suggest interactions with other cellular and molecular targets, particularly in the context of its anticonvulsant properties.

Ligand Binding Studies

While direct, comprehensive ligand binding studies for this compound across a wide range of receptors are not extensively detailed in the provided literature, its pharmacological profile suggests interactions with specific receptor systems. The anticonvulsant action of this compound has been linked to an involvement of purinergic and benzodiazepine mechanisms researchgate.netcapes.gov.brnih.gov. Specifically, this compound has been suggested to enhance the activities of diazepam and may induce an increase in the number of benzodiazepine receptors researchgate.net. This indicates a potential modulatory effect on components of the gamma-aminobutyric acid (GABA)ergic system, which is a key inhibitory neurotransmitter system in the central nervous system and a known target for benzodiazepines.

Intracellular Signaling Pathway Perturbations

The suggested involvement of benzodiazepine and purinergic mechanisms implies that this compound may perturb intracellular signaling pathways downstream of these receptors. Activation of benzodiazepine receptors, for instance, typically modulates chloride ion influx through GABA-A receptor channels, leading to neuronal hyperpolarization and reduced excitability. Purinergic receptors (P1 and P2) are also G-protein coupled receptors or ligand-gated ion channels that can initiate various intracellular signaling cascades, including those involving adenylyl cyclase and phospholipase C, which in turn affect levels of cyclic AMP (cAMP) and inositol (B14025) phosphates, respectively tourette.orgnih.gov. While the precise intracellular signaling pathways perturbed directly by this compound are not explicitly detailed in the search results, its observed effects on benzodiazepine activity and purinergic mechanisms suggest an influence on these fundamental neuronal signaling processes researchgate.netcapes.gov.brnih.gov.

Preclinical Efficacy Research on Denzimol

Anticonvulsant Activity in in vivo Models

Maximal Electroshock (MES) Seizure Models

In Maximal Electroshock (MES) seizure models, Denzimol demonstrated significant anticonvulsant activity across different species. In mice and rabbits, this compound's efficacy against MES seizures was found to be comparable to that of standard antiepileptic drugs such as phenytoin (B1677684) and phenobarbital (B1680315), exhibiting a more rapid onset of action researchgate.net. In rats, this compound proved to be more potent and less toxic than phenytoin, with a longer duration of anticonvulsant activity researchgate.net.

Specifically, after intravenous administration in mice, this compound was identified as the most potent compound against MES, with an ED50 of 5.3 mg/kg, in contrast to valproic acid (DPA), which had an ED50 of 202 mg/kg researchgate.net. The time to peak effect for this compound and phenytoin in mice was approximately one hour following administration researchgate.net. Studies in rats showed that this compound was effective against MES within plasma concentrations ranging from 0.8-5 micrograms/ml and brain concentrations of 10-50 micrograms/ml, without inducing clear signs of neurological toxicity nih.gov. A high brain/plasma concentration ratio of 10:1 was observed in rats 60 minutes after oral administration nih.gov. Furthermore, the brain concentration of this compound has been shown to correlate closely with its anticonvulsant effect in both acute and repeatedly treated animals nih.gov. Tonic hindlimb extension was completely abolished at brain this compound concentrations exceeding 15 mcg/g, with a minimum effective brain concentration noted between 2-3 mcg/g in both acute and repeatedly treated animals nih.gov.

Table 1: Anticonvulsant Activity (MES) of this compound and Standard Drugs in Mice (Intravenous Administration)

DrugED50 (mg/kg) at Peak EffectTime to Peak Effect (h)
This compound5.3 researchgate.net1 researchgate.net
Phenytoin-1 researchgate.net
Phenobarbital-4 researchgate.net
Valproic Acid202 researchgate.net0.5 researchgate.net

Note: ED50 values for phenytoin and phenobarbital were not explicitly provided in the same context as this compound's ED50 in the snippet, but their comparable activity and peak effect times were mentioned.

Pentylenetetrazol (PTZ)-Induced Seizure Models

In chemically induced seizure models, this compound's activity against maximal pentylenetetrazol (PTZ) seizures in rats demonstrated a profile similar to that of phenytoin and carbamazepine (B1668303) researchgate.net. This profile notably differed from those of barbiturates and benzodiazepines researchgate.net. This compound, akin to phenytoin and carbamazepine, was found to be inactive against the clonic phase of PTZ-induced convulsions researchgate.net. However, this compound was highly effective in inhibiting tonic hindlimb extension (THP) and showed greater activity than phenytoin and valproic acid against tonic forelimb extension (TFP) in PTZ seizure tests in rats researchgate.net. This selective activity against tonic seizures was also supported by literature data reporting its activity against bicuculline, thiosemicarbazide, or picrotoxin-induced convulsions researchgate.net.

Kindled Seizure Models (e.g., Corneal Kindled Mouse, Hippocampal Kindled Rat)

Information regarding the preclinical efficacy of this compound specifically in kindled seizure models, such as the corneal kindled mouse or hippocampal kindled rat models, was not available in the provided search results.

Sound-Induced Seizure Models (DBA/2 Mice)

This compound exhibited anticonvulsant activity in DBA/2 mice, a strain genetically susceptible to sound-induced seizures researchgate.netnih.govcapes.gov.brdntb.gov.uanih.gov. Following intraperitoneal administration, this compound provided protection against these seizures within a dose range of 3-15 mg/kg researchgate.netnih.govcapes.gov.br. The effective dose 50 (ED50) values for the suppression of different phases of sound-induced seizures were determined as follows: 1.24 mg/kg for the tonic phase, 2.61 mg/kg for the clonic phase, and 6.03 mg/kg for the wild running phase researchgate.netnih.govcapes.gov.br.

Table 2: ED50 Values for this compound in Sound-Induced Seizures (DBA/2 Mice, Intraperitoneal Administration)

Seizure PhaseED50 (mg/kg) researchgate.netnih.govcapes.gov.br
Tonic1.24
Clonic2.61
Wild Running6.03

6-Hz Psychomotor Seizure Models

Specific detailed research findings on this compound's efficacy in 6-Hz psychomotor seizure models were not found within the provided search results.

Comparative Efficacy with Standard Antiepileptic Drugs in Preclinical Systems

The anticonvulsant profile of this compound has been evaluated in comparison to several standard antiepileptic drugs across various preclinical models researchgate.netresearchgate.net. In MES seizure models, this compound's activity in mice and rabbits was nearly equivalent to that of phenytoin and phenobarbital researchgate.net. However, in rats, this compound demonstrated superior potency and a longer duration of action when compared to phenytoin against MES researchgate.net.

In maximal PTZ seizure tests in rats, this compound exhibited an anticonvulsant profile that resembled those of phenytoin and carbamazepine researchgate.netresearchgate.net. This profile was distinct from that of barbiturates and benzodiazepines, suggesting a different mechanism of action or spectrum of activity researchgate.net. This compound, like phenytoin and carbamazepine, selectively antagonized tonic seizures induced by PTZ, showing no activity against the clonic phase researchgate.netresearchgate.net. After intravenous administration in mice, this compound was found to be significantly more potent against MES (ED50 = 5.3 mg/kg) than valproic acid (ED50 = 202 mg/kg) researchgate.net. Following oral administration in mice, this compound and phenytoin were identified as the most potent drugs against MES, outperforming phenobarbital and valproic acid researchgate.net.

Assessment of Potential Neuroprotective Effects in Experimental Models

While this compound's primary preclinical research has focused on its potent anticonvulsant activity, which inherently contributes to neuroprotection by preventing seizure-induced neuronal damage, direct and specific studies assessing this compound's standalone neuroprotective effects in experimental models beyond seizure control are not extensively detailed in the available literature. Research into neuroprotective agents often involves examining their ability to mitigate neuronal injury from various insults like oxidative stress, excitotoxicity, or inflammation, independent of their anticonvulsant action nih.gov.

However, this compound has been shown to suppress electrically and chemically induced tonic seizures in various animal models, including mice, rats, and rabbits researchgate.netnih.gov. In mice and rabbits, its anticonvulsant activity against maximal electroshock seizures was comparable to that of phenytoin and phenobarbital, exhibiting a more rapid onset of action. In rats, this compound demonstrated greater potency, lower toxicity, and a longer duration of anticonvulsant activity compared to phenytoin nih.gov. Furthermore, in the maximal pentetrazol (B1679298) seizures test in rats, this compound exhibited a pharmacological profile similar to that of phenytoin and carbamazepine nih.gov. This ability to effectively control seizures suggests an indirect neuroprotective benefit by reducing the detrimental impact of seizure activity on brain tissue.

In vitro and Ex vivo Pharmacological Assays

This compound has been subjected to various in vitro and ex vivo pharmacological assays to elucidate its mechanisms of action and interactions with biological systems.

Interference with Cytochrome P450 Activity: this compound has been shown to interfere with cytochrome P450-mediated mixed-function monooxygenase activities. In in vitro studies, this compound displayed a type II binding spectrum to rat liver cytochrome P450, with a binding constant (Ks) of 6.66 mM researchgate.net. This suggests its potential to interact with drug-metabolizing enzymes.

Inhibition of Drug Metabolism: Further in vitro studies demonstrated this compound's inhibitory effects on the metabolism of other drugs. It inhibited the epoxidation of carbamazepine (CBZ) and the C3-hydroxylation and N1-dealkylation of diazepam. The inhibitory concentrations (IC50 values) for these activities are summarized in Table 1 researchgate.net.

Table 1: In vitro Inhibition of Drug Metabolism by this compound researchgate.net

Substrate DrugMetabolic PathwayIC50 (M)
Carbamazepine (CBZ)Epoxidation4.46 x 10-7
DiazepamC3-hydroxylation1.44 x 10-6
DiazepamN1-dealkylation6.66 x 10-7

Enhancement of Diazepam Activity and Benzodiazepine (B76468) Binding: this compound has been observed to enhance the ataxic and antimetrazol activities of diazepam in rats nih.gov. Both in vivo and ex vivo assays revealed that this compound increases the binding of 3H-flunitrazepam in the cerebral cortex and hippocampus, but not in the cerebellum. This enhancement of benzodiazepine binding sites is hypothesized to contribute to the observed potentiation of diazepam's depressant and anticonvulsant effects nih.gov.

Other Pharmacological Activities: Beyond its anticonvulsant and enzyme-modulating effects, this compound has demonstrated other in vitro pharmacological activities, including antihistamine, anticholinergic, and anti-5-HT (serotonin) properties nih.gov. In vivo, this compound was found to prolong pentobarbitone sleeping times, further indicating its inhibitory effect on mixed-function monooxygenase activities in rats researchgate.net.

Metabolism and Biotransformation of Denzimol

Hepatic Cytochrome P450 Mediated MetabolismThe imidazole (B134444) functional group within Denzimol's structure suggests its potential to interfere with cytochrome P450 (P450)-mediated mixed function monooxygenase activitiesresearchgate.netkarger.comoup.com. Studies in rats have shown that this compound binds reversibly to liver cytochrome P450, exhibiting a type II spectral interaction. The dissociation constant (Ks) for this binding was determined to be 6.66 mM for Denzimolresearchgate.netoup.com. The hepatic cytochrome P450 system is a critical component of Phase I drug metabolism, primarily responsible for oxidative reactions that increase compound polarity for excretionsigmaaldrich.comnumberanalytics.com.

Inhibitory Effects on Drug Metabolizing Enzymesthis compound has been identified as a potent inhibitor of mixed function monooxygenase activities in the rat, both in in vitro and in vivo settingsresearchgate.netoup.com. Its inhibitory effects extend to the metabolism of other drugs. For instance, this compound inhibits the epoxidation of carbamazepine (B1668303) (CBZ) and the C3-hydroxylation and N1-dealkylation of diazepamresearchgate.netoup.com.

The inhibitory potency of this compound on these specific metabolic reactions has been quantified by IC50 values, as shown in the table below researchgate.netoup.com:

Substrate DrugMetabolic ReactionThis compound IC50 (M)
CarbamazepineEpoxidation4.46 x 10⁻⁷
DiazepamC3-hydroxylation1.44 x 10⁻⁶
DiazepamN1-dealkylation6.66 x 10⁻⁷

Table 1: Inhibitory Effects of this compound on Drug Metabolizing Enzymes (in vitro)

In vivo studies in rats confirm these inhibitory interactions. Co-administration of this compound with carbamazepine for 5 or 10 days led to an increase in serum, liver, and spleen concentrations of CBZ, accompanied by a decrease in its primary metabolite, carbamazepine-10,11-epoxide (B195693) (CBZ-E). This pattern is consistent with an inhibitory interaction involving hepatic cytochrome P450 monooxygenases nih.gov. Furthermore, after 15 days of co-administration, CBZ-E concentrations also increased in these tissues, suggesting an additional inhibition of epoxide hydrolase nih.gov. The inhibition of CBZ-10,11-epoxidation by this compound was observed to be both time- and dose-dependent researchgate.netoup.com. This compound's inhibitory action also manifested as a prolongation of pentobarbitone sleeping times in rats, further indicating its impact on mixed function monooxygenase activities in vitro and in vivo researchgate.netoup.comepa.gov. However, it is noted that the inhibitory effect can be short-lasting, with P450 depression being completely reversed within 24 hours in this compound-treated rats karger.com.

Inductive Effects on Drug Metabolizing EnzymesBeyond its inhibitory properties, this compound can also exert inductive effects on hepatic microsomal mixed-function oxidase activity, with the outcome being dependent on the administered dose and the treatment schedulekarger.comnih.govkarger.com. While lower doses (e.g., 15 mg/kg) did not show significant modifications of hepatic P450 content or CBZ kinetics in chronic administration, higher doses (e.g., 60 mg/kg) of this compound significantly increased the hepatic cytochrome P450 contentkarger.comnih.govkarger.com. This induction at higher chronic doses led to enhanced carbamazepine clearance and a tendency to shorten the elimination half-life of both CBZ and its active metabolitekarger.comnih.govkarger.com. This biphasic effect (inhibition at single doses/lower concentrations, and induction at higher chronic doses) is a known characteristic of some imidazole derivatives on liver microsomal cytochrome P450karger.com.

Table 2: Dose-Dependent Effects of this compound on Hepatic Cytochrome P450 and Carbamazepine Metabolism in Rats

This compound Dose (mg/kg, oral)Treatment ScheduleEffect on Hepatic Cytochrome P450 ContentEffect on Carbamazepine (CBZ) ClearanceEffect on CBZ Elimination Half-life
15ChronicNo significant modificationNo significant modificationNo significant modification
60ChronicSignificantly raisedEnhancedTendency to shorten

In vitro and in vivo Metabolic Fate Analysis in Preclinical SpeciesPreclinical investigations into this compound's metabolic fate have primarily utilized rat models, encompassing both in vitro and in vivo experimental designsresearchgate.netkarger.comoup.comnih.govnih.govkarger.com. In vitro studies frequently employed rat liver microsomes to assess this compound's interaction with drug-metabolizing enzymesresearchgate.netoup.com. These in vitro assessments, particularly concerning the inductive and inhibitory effects on drug metabolism, have shown consistency with in vivo findingskarger.com.

In vivo studies involved administering this compound to rats via single oral doses (15 and/or 60 mg/kg) to investigate its acute metabolic interactions researchgate.netoup.com. Chronic oral administration studies were also conducted to evaluate long-term effects on the hepatic cytochrome P450 system and the disposition of co-administered drugs like carbamazepine karger.comnih.govkarger.com. The analysis of this compound's impact on carbamazepine and its epoxide concentrations was performed in various tissues, including serum, liver, spleen, and different brain regions of the rat, providing insights into tissue-specific metabolic interactions nih.gov.

Implications of Metabolism for Compound Efficacy and Duration of ActionThe metabolic characteristics of this compound, particularly its strong and complex interactions with the cytochrome P450 system, carry significant implications for its efficacy and duration of action, as well as for potential drug-drug interactionskarger.comepa.govnumberanalytics.comwikipedia.orgopenaccessjournals.com. The ability of this compound to inhibit drug-metabolizing enzymes, as evidenced by its prolongation of pentobarbitone sleeping times and its impact on carbamazepine and diazepam metabolism, suggests that it can increase the systemic exposure and thus potentially the duration and intensity of action of co-administered drugs that are substrates for these enzymesresearchgate.netoup.comepa.gov.

Conversely, the observation that this compound can also induce hepatic cytochrome P450 activity at higher chronic doses implies that it could accelerate the metabolism of other drugs, potentially leading to decreased efficacy or a shortened duration of action for those co-administered compounds karger.comnih.govkarger.comwikipedia.org. This dose- and schedule-dependent biphasic effect (inhibition followed by induction) on microsomal mixed-function oxidase activity in rats highlights a complex pharmacokinetic profile karger.comnih.govkarger.com. Such intricate metabolic interactions could severely limit the clinical utility of this compound as an anticonvulsant, especially when co-administered with other antiepileptic drugs, due to unpredictable changes in drug levels and potential for adverse drug reactions epa.gov. Understanding these metabolic implications is crucial for predicting a drug's pharmacokinetic behavior, efficacy, and safety profile .

Advanced Computational and in Silico Research on Denzimol

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (receptor or target enzyme). For Denzimol and related antiepileptic agents, molecular docking studies have been performed to understand their interactions with specific biological targets. For instance, this compound has been considered in the context of molecular docking studies involving the GABA(A) receptor, a known target for antiepileptic drugs inonu.edu.tr.

These studies aim to identify key amino acid residues within the binding site that are crucial for the ligand-receptor interaction and to elucidate the binding modes. researchgate.net The insights gained from molecular docking can support in vitro results and facilitate the structure-based design of compounds with improved activity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This method is instrumental in predicting the activity of new chemical entities and optimizing drug design efforts. researchgate.netanalchemres.orgresearchgate.net

QSAR studies can be broadly categorized into 2D and 3D approaches, with 3D-QSAR offering a more comprehensive understanding by incorporating the three-dimensional features of molecules, such as steric, electrostatic, and lipophilic properties. basicmedicalkey.compharmacelera.com

For this compound and its analogs, 3D-QSAR techniques, specifically Comparative Molecular Similarity Indices Analysis (CoMSIA), have been extensively applied. researchgate.netresearchgate.net CoMSIA, an extension of Comparative Molecular Field Analysis (CoMFA), calculates molecular descriptors based on steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields on a 3D grid around the molecules. These fields describe the factors that determine ligand-receptor interactions. pharmacelera.com

A 3D-QSAR study on 44 structurally diverse 1-(Naphthylalkylimidazoles), which includes this compound as an example, utilized the CoMSIA method to model their antiepileptic activity. researchgate.netresearchgate.net The optimal CoMSIA model for the training set achieved a cross-validated coefficient (q²) of 0.725 and a conventional coefficient (r²ncv) of 0.998. The predictive capacity of the model was validated using a test set, yielding a predictive correlation coefficient (r²pred) of 0.67 for the model derived from hydrophobic and hydrogen bond acceptor fields. researchgate.net

Other 3D-QSAR methods like Self-Organizing Molecular Field Analysis (SOMFA) and CoMFA are also recognized for their ability to evaluate three-dimensional molecular fields. researchgate.netbasicmedicalkey.com

QSAR techniques are widely applied in the development of new anticonvulsant drugs. analchemres.orgnih.gov By correlating structural features with observed anticonvulsant activity, these models can predict the potential efficacy of novel compounds. The information derived from 3D-QSAR models, such as CoMSIA contour maps, can guide medicinal chemists in designing more selective and potent antiepileptic agents by indicating regions where specific molecular modifications (e.g., steric bulk, electrostatic charge, hydrogen bond donors/acceptors) would be beneficial or detrimental to activity. researchgate.netresearchgate.net

For instance, the CoMSIA model developed for 1-(Naphthylalkylimidazoles) provided insights into the structure-activity relationship, aiding in the design of new imidazole (B134444) analogs with enhanced antiepileptic properties. researchgate.net

2D and 3D QSAR Applications (e.g., CoMSIA, CoMFA, SOMFA)

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) and other quantum chemical calculations are advanced computational methods that investigate the electronic structure and properties of molecules at an atomic scale. mdpi.comwikipedia.org These methods are crucial for understanding the fundamental chemical and physical properties of this compound.

Quantum chemical calculations, particularly using DFT, are employed to predict various electronic properties of molecules. These include the energies of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a fundamental parameter that provides insights into a molecule's chemical reactivity and kinetic stability, as it relates to electron conductivity and charge transfer within the molecule. researchgate.netsci-hub.se Calculations can also reveal charge transfer patterns and the contribution of different orbitals to chemical bonding. sci-hub.sersc.org

Conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is performed using potential energy scans to identify the lowest energy conformers. sci-hub.se This is critical as the biological activity of a molecule often depends on its specific three-dimensional conformation.

Molecular Electrostatic Potential (MEP) mapping is a technique derived from quantum chemical calculations (e.g., DFT/B3LYP) that visualizes the electrostatic potential on the molecular surface. uni-muenchen.denih.gov The MEP map indicates the electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions of a molecule. nih.govresearchgate.net These maps are invaluable for assessing a molecule's reactivity towards electrophiles and nucleophiles, predicting sites of interaction with other molecules, and understanding intermolecular forces like hydrogen bonding and molecular recognition. uni-muenchen.demdpi.com For this compound and similar compounds, MEP mapping helps in understanding how the molecule might interact with its biological targets or other chemical species.

Prediction of Electronic Properties

Homology Modeling for Receptor Structure Elucidation

Homology modeling plays a crucial role in understanding the potential binding mechanisms of this compound and its analogues with their target receptors, especially when experimental crystal structures are unavailable. Research indicates that this compound, along with other (arylalkyl)azoles like nafimidone (B1677899) and loreclezole (B39811), is believed to exert its anticonvulsant effects by inhibiting voltage-gated sodium channels (VGSCs) and enhancing γ-aminobutyric acid (GABA)-mediated responses mims.comncats.iomims.comthegoodscentscompany.com.

To gain insights into these interactions, molecular docking studies have been performed using homology models of key receptors. Specifically, homology models of A-type GABA receptors (GABAARs) and VGSCs have served as docking scaffolds for this compound and newly synthesized anticonvulsant compounds mims.comncats.iothegoodscentscompany.comfishersci.ca. These in silico studies predicted a high affinity of these compounds to the benzodiazepine (B76468) binding site of GABAARs, aligning with experimental observations mims.comncats.iothegoodscentscompany.comfishersci.ca. Furthermore, the binding modes and interactions of compounds like loreclezole within their putative allosteric binding sites on GABAARs have been elucidated through these computational approaches mims.comncats.iothegoodscentscompany.com.

For VGSCs, molecular docking studies utilizing homology models of the Na+ channel inner pore revealed that this compound and similar compounds bind in a manner consistent with established antiepileptic drugs such as phenytoin (B1677684), carbamazepine (B1668303), and lamotrigine (B1674446) fishersci.ca. These findings underscore the utility of homology modeling in predicting and understanding the molecular basis of this compound's pharmacological actions.

Application in Virtual Screening and Lead Optimization

While this compound itself is a known compound within the (arylalkyl)azole class of antiepileptic agents, computational methods, particularly virtual screening techniques like molecular docking, are extensively applied in the broader context of lead optimization for this class of compounds fishersci.cacenmed.comnih.gov. This compound often serves as a reference or a benchmark compound in the development and refinement of new antiepileptic derivatives mims.comncats.iomims.comthegoodscentscompany.comfishersci.canih.gov.

Virtual screening, which involves evaluating and ranking large libraries of compounds to identify promising candidates, is a fundamental approach in drug discovery fishersci.canih.govnih.govuni.lu. Molecular docking, a core component of virtual screening, has been employed to assess the binding characteristics of newly synthesized (arylalkyl)azole derivatives in comparison to this compound mims.comncats.iothegoodscentscompany.comfishersci.ca. These studies contribute to lead optimization by providing insights into structure-activity relationships (SARs) and guiding the design of compounds with improved binding affinities and desired pharmacological profiles. By computationally exploring the interactions of this compound and its analogues with target receptors, researchers can identify key structural features responsible for activity and selectivity, thereby streamlining the iterative process of refining lead compounds into potential drug candidates fishersci.cacenmed.com.

Analytical Methodologies for Denzimol Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic techniques are indispensable for separating, identifying, and quantifying Denzimol in complex biological matrices, such as plasma, serum, or urine. These methods are particularly valued for their ability to handle intricate sample compositions and provide precise measurements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and pivotal analytical technique for the quantification of pharmaceutical compounds, including this compound, in biological matrices. HPLC offers several advantages, such as high sensitivity, enabling the detection and quantification of compounds at low concentrations, and high specificity, allowing for the separation of complex mixtures, including isomers and metabolites, to ensure accurate quantification. researchgate.net The versatility of HPLC allows for adaptation to a wide range of compounds by adjusting the mobile phase, stationary phase, and detection method. researchgate.net

For the quantification of compounds in biological samples, appropriate sample preparation techniques are essential to minimize matrix interferences. Methods like protein precipitation and solid-phase extraction (SPE) are frequently employed to achieve optimal results and enhance the purity of the analyte before chromatographic analysis. researchgate.netresearchgate.net

In studies involving structurally similar imidazole (B134444) derivatives, such as nafimidone (B1677899) alcohol, HPLC has been successfully applied for enantiomeric separation. These separations typically utilize chiral stationary phases, such as Chiralpak AD, in a normal phase HPLC mode. researchgate.netdergipark.org.tr Mobile phases often consist of mixtures of methanol (B129727) and n-hexane, with varying ratios optimized for resolution. researchgate.netdergipark.org.tr For instance, a mobile phase of methanol/n-hexane (70:30 v/v) at a flow rate of 0.2 mL/min has been reported for separating enantiomers of nafimidone alcohol, with UV detection commonly set at 254 nm. dergipark.org.tr While specific HPLC parameters for this compound itself in biological matrices are not extensively detailed in general literature, the principles and methodologies applied to structurally related compounds underscore the applicability of HPLC for this compound quantification.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. [12 (from previous search)] For non-volatile or polar compounds like this compound, direct GC analysis can be challenging due to their low volatility. In such cases, chemical derivatization is a crucial preparatory step. researchgate.netosti.gov Derivatization modifies the chemical structure of the analyte to increase its volatility, improve chromatographic profiles, enhance detector response, and achieve better peak resolution and symmetry. researchgate.netosti.gov Common derivatization reactions include silylation, alkylation, and acylation. researchgate.net

This compound has been mentioned in the context of bioanalytical methodologies involving gas chromatography and ion-exchange for extraction from biological matrices. [10 (from previous search)] GC-MS provides high levels of specificity and sensitivity, making it a reliable method for confirming positive results obtained from screening tests and for quantitative determination of drugs in various biological matrices, including blood, urine, and hair. [23 (from previous search)] The ability of GC-MS to analyze derivatized forms of compounds makes it a valuable tool for this compound analysis, particularly when dealing with complex biological samples where matrix effects need to be compensated for to achieve accurate quantification. nih.gov

Spectroscopic Characterization Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for characterizing molecular structures and identifying functional groups within a compound. [27 (from previous search), 29 (from previous search)] It operates by measuring the absorption of infrared light by a sample, which causes specific bonds between atoms to vibrate at characteristic frequencies. [27 (from previous search), 29 (from previous search)] These unique vibrational patterns serve as a "chemical fingerprint" for the molecule. [29 (from previous search)]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for detailed structural elucidation of organic compounds like this compound. [7 (from previous search), 11 (from previous search), 13 (from previous search), 18 (from previous search), 24 (from previous search), 25 (from previous search)] NMR provides information on the number of distinct nuclei (protons or carbons), their chemical environment, and their connectivity within the molecule. This is achieved by analyzing the chemical shifts (δ values), splitting patterns (multiplicity), and coupling constants. semanticscholar.orgresearchgate.netcarlroth.comresearchgate.net

For this compound hydrochloride (PubChem CID 53625), ¹H NMR spectra have been recorded using instruments such as the Varian CFT-20. [6 (from previous search)] In general, NMR analysis of this compound would reveal distinct signals for protons and carbons in the imidazole ring, the phenyl and phenylethyl moieties, and the hydroxyl group, allowing for comprehensive structural confirmation. For example, chemical shifts in the aromatic region (typically 6.5-8.5 ppm for ¹H NMR) would indicate the presence of the phenyl and imidazole protons, while aliphatic protons would resonate at higher fields. [23, 28 (from previous search)]

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and provide structural information through the analysis of its fragmentation patterns. [7 (from previous search), 11 (from previous search), 13 (from previous search), 14 (from previous search), 18 (from previous search), 24 (from previous search), 25 (from previous search), 20] In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is particularly valuable for characterizing complex organic molecules and elucidating their fragmentation pathways. [7, 17 (from previous search)] This technique has been applied to imidazole-containing derivatives, including those structurally related to this compound, to gain insights into their molecular structures. [7, 14 (from previous search), 17 (from previous search)] The molecular ion peak (M+) provides the exact molecular weight of the compound. Subsequent fragmentation of the molecular ion or selected precursor ions yields characteristic fragment ions, which can be used to deduce structural features. chemguide.co.ukwikipedia.org For example, in the mass spectra of related compounds, molecular ion peaks and specific fragment ions resulting from the loss of common functional groups or structural moieties have been observed, aiding in their identification and structural confirmation. [11 (from previous search)]

Future Research Directions for Denzimol and Imidazole Based Compounds

Exploration of Novel Molecular Targets

Current understanding of Denzimol's anticonvulsant action suggests an involvement of purinergic and benzodiazepine (B76468) mechanisms. researchgate.netcapes.gov.brnih.gov Furthermore, this compound has been observed to prolong pentobarbitone sleeping times and inhibit mixed-function monooxygenase activities in rats. ncats.ioncats.io However, the extensive biological activities demonstrated by other imidazole (B134444) derivatives point to a broader spectrum of potential molecular targets that could be explored for this compound.

Imidazole-containing compounds have been shown to modulate a wide range of biological pathways by interacting with various enzymes, receptors, ion channels, and even DNA. ijsrtjournal.comacs.org For instance, imidazole derivatives have been investigated for their potential as anticancer agents through mechanisms such as DNA intercalation, kinase inhibition, and modulation of hypoxia-inducible factor (HIF) pathways. ijsrtjournal.com They also exhibit antimicrobial, antifungal, antiviral, antimalarial, antitubercular, and antidiabetic activities, suggesting interactions with diverse microbial enzymes, metabolic pathways, and immune modulators. ontosight.aiacs.orgresearchgate.netfrontiersin.orgmdpi.com

Future research directions for this compound could involve:

Detailed Target Deconvolution: Employing advanced biochemical and biophysical techniques to precisely identify and characterize all direct and indirect molecular targets responsible for this compound's known anticonvulsant effects. This would move beyond the suggested purinergic and benzodiazepine mechanisms to pinpoint specific receptor subtypes, enzymes, or ion channels.

Expansion to Other Neurological Targets: Investigating this compound's potential interaction with other neurotransmitter systems (e.g., glutamatergic, dopaminergic pathways) or ion channels (e.g., voltage-gated sodium or calcium channels, potassium channels) that are implicated in neurological disorders beyond epilepsy.

Repurposing and Novel Indications: Given the broad activities of imidazole compounds, exploring this compound's activity against targets relevant to other therapeutic areas, such as inflammation, pain, or even certain infectious diseases, through high-throughput screening against diverse target libraries. This would require a thorough understanding of its scaffold's promiscuity and selectivity.

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Selectivity

The imidazole scaffold is highly amenable to chemical modification, making it an attractive core for designing novel therapeutic agents with improved pharmacological profiles. mdpi.com The goal of designing next-generation this compound analogues would be to enhance its potency, improve its selectivity for specific targets, reduce potential off-target effects, and optimize its pharmacokinetic properties.

Key strategies for the design and synthesis of this compound analogues include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how structural modifications to the this compound molecule impact its biological activity. This involves systematically altering different parts of the molecule (e.g., the phenylethyl group, the ethanol (B145695) linker, or substitutions on the imidazole ring) and evaluating the resulting changes in potency and selectivity.

Rational Drug Design: Utilizing insights from identified molecular targets (as discussed in Section 9.1) to rationally design analogues that exhibit stronger binding affinities and greater specificity for desired targets. This could involve incorporating functional groups that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with key residues in the target binding site.

Bioisosteric Replacements: Exploring bioisosteric replacements for existing functional groups within this compound to improve metabolic stability, bioavailability, or reduce toxicity while retaining or enhancing desired pharmacological activity.

Combinatorial Chemistry and High-Throughput Synthesis: Employing combinatorial chemistry techniques and automated synthesis platforms to rapidly generate large libraries of this compound analogues. This allows for the efficient screening of numerous compounds to identify those with enhanced properties. The van Leusen imidazole synthesis is one such method that has been increasingly developed for synthesizing imidazole-based medicinal molecules. mdpi.com

Dual-Action Compounds: Developing this compound analogues with dual-action mechanisms, similar to some advanced imidazole-based anticancer agents that combine, for example, DNA intercalation with kinase inhibition. ijsrtjournal.com For this compound, this could involve designing compounds that not only modulate purinergic/benzodiazepine systems but also target other pathways relevant to neurological disorders.

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

Traditional preclinical models, such as 2D cell cultures and animal models (e.g., mice, rats, rabbits), have been instrumental in evaluating this compound's anticonvulsant activity. researchgate.netcapes.gov.br However, these models often present limitations, including poor correlation with human physiology, ethical considerations, and high costs, leading to a significant failure rate in clinical trials. mdpi.comlek.compharmafeatures.com The future of preclinical research for this compound and its analogues necessitates the adoption of more sophisticated, human-relevant models to improve the predictability of efficacy and to thoroughly elucidate underlying mechanisms.

Advanced preclinical models for this compound research include:

Organ-on-a-Chip (OOC) Systems: These microphysiological systems are engineered to mimic the key physiological and pathological features of human organs at the cellular and molecular levels. mdpi.compharmafeatures.comnih.govharvard.edu For this compound, brain-on-a-chip models could provide a more accurate representation of human neuronal networks and allow for detailed studies of its anticonvulsant mechanism in a human-relevant context. Liver-on-a-chip systems could also be crucial for assessing drug metabolism and potential hepatotoxicity. harvard.edu

Organoids: Three-dimensional (3D) multicellular structures derived from human pluripotent stem cells or adult stem cells that self-organize to recapitulate organ-specific architecture and function. mdpi.comlek.com Brain organoids, for example, can be used to model neurological disorders and study this compound's effects on neuronal excitability, synaptic function, and network activity in a more complex and physiologically relevant environment than 2D cultures.

Human-Induced Pluripotent Stem Cells (iPSCs): iPSCs can be differentiated into various cell types, including neurons, astrocytes, and oligodendrocytes, from patients with specific neurological conditions. mdpi.comlek.com This allows for the development of patient-specific disease models to test this compound's efficacy and understand its mechanism of action in a genetically relevant context, paving the way for personalized medicine approaches.

3D Cell Culture Models: Moving beyond traditional 2D cell cultures, 3D models (e.g., spheroids, hydrogel-embedded cultures) provide a more physiologically relevant microenvironment for cells, allowing for better cell-to-cell interactions and drug penetration studies. pharmafeatures.com These models can be used for high-throughput screening of this compound analogues.

Integration of Multi-Omics Data in this compound Research

Multi-omics approaches involve the concurrent analysis of multiple layers of biological data, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics. nih.govpluto.biofrontiersin.orgnashbio.com This integrated approach offers a systems-level perspective of biological processes, which is crucial for understanding complex disease mechanisms and drug responses. nih.govpluto.bionashbio.com Applying multi-omics to this compound research can provide unprecedented insights into its mechanism of action and potential therapeutic applications.

The integration of multi-omics data in this compound research could facilitate:

Comprehensive Mechanism Elucidation: By combining data from transcriptomics (gene expression), proteomics (protein abundance and modification), and metabolomics (metabolite profiles), researchers can gain a holistic understanding of how this compound perturbs cellular pathways and networks. This can reveal subtle changes in gene regulation, protein activity, and metabolic flux that contribute to its pharmacological effects.

Biomarker Discovery: Multi-omics can identify novel biomarkers that predict patient response to this compound or its analogues, or biomarkers that indicate disease progression or remission. This is essential for patient stratification in future clinical trials and for developing precision medicine strategies. pluto.bionashbio.com

Identification of Off-Target Effects and Toxicity Pathways: By profiling the cellular response across multiple omics layers, researchers can detect unintended interactions or perturbations caused by this compound, providing early insights into potential off-target effects or toxicity mechanisms. This can inform the design of safer analogues. pluto.bionashbio.com

Understanding Drug Resistance: If this compound were to be developed for chronic conditions, multi-omics could help identify the molecular mechanisms underlying resistance to its effects, leading to strategies for overcoming resistance.

Integration with Advanced Preclinical Models: Combining multi-omics data with advanced preclinical models (e.g., OOCs or organoids) can provide highly detailed molecular insights into drug efficacy and toxicity in human-relevant systems. frontiersin.org

Development of Advanced Computational Models for Drug Design

Computational methods, or in silico approaches, are transforming drug discovery by significantly reducing the time and cost associated with identifying and optimizing drug candidates. frontiersin.orgharvard.edu For this compound and its derivatives, advanced computational models can play a pivotal role in predicting biological activity, designing novel analogues, and understanding drug-target interactions.

Key areas for the development and application of advanced computational models in this compound drug design include:

Structure-Based Drug Design (SBDD): Utilizing the 3D structural information of identified molecular targets (e.g., purinergic receptors, benzodiazepine receptors, or novel targets) to design this compound analogues that fit precisely into the target binding site. Techniques like molecular docking and molecular dynamics (MD) simulations can predict binding affinities and stability of ligand-target complexes. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): Developing predictive models that correlate the chemical structure of this compound analogues with their biological activity (QSAR) or physicochemical properties (QSPR). This allows for the virtual screening of large chemical libraries and the prioritization of compounds with desired characteristics. Both 2D-QSAR and 3D-QSAR models have been successfully applied to imidazole compounds. frontiersin.orgmdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Employing computational tools to predict the pharmacokinetic and toxicological profiles of this compound analogues early in the design process. This helps in filtering out compounds with unfavorable properties, thereby reducing attrition rates in later stages of drug development. acs.orgmdpi.com

Machine Learning (ML) and Artificial Intelligence (AI): Leveraging ML and AI algorithms to analyze vast datasets of chemical structures and biological activities. These techniques can identify complex patterns, predict novel active compounds, and even generate de novo molecular structures with desired properties. frontiersin.orgmdpi.comlek.comfrontiersin.org For instance, ML can be used to develop 3D-QSAR and activity atlas models for imidazole derivatives. frontiersin.org

Virtual High-Throughput Screening (vHTS): Rapidly screening millions of virtual compounds against specific targets to identify potential this compound analogues with high binding affinity, significantly accelerating the lead identification process.

The integration of these advanced computational approaches with experimental validation will be critical for the efficient and rational design of next-generation this compound compounds with enhanced therapeutic potential.

Q & A

Q. What are the key structural features of Denzimol that influence its anticonvulsant activity?

this compound's structure includes a hydroxyl (-OH) substitution on its benzene ring and a heterocyclic moiety with two nitrogen atoms, distinguishing it from analogs like Nafimidone. These features enhance polarity and hydrogen-bonding capacity, potentially improving blood-brain barrier permeability and receptor binding. Structural analysis via X-ray crystallography (as in related anticonvulsants) is recommended to validate conformational stability and intermolecular interactions .

Q. What experimental models are most appropriate for initial screening of this compound’s anticonvulsant properties?

Use the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests to evaluate efficacy against generalized tonic-clonic and absence seizures, respectively. Include rodent models (e.g., Wistar rats) with dose-response curves to establish ED₅₀ values. Pharmacokinetic studies (plasma half-life, bioavailability) should follow, using HPLC or LC-MS for quantification .

Q. How can researchers address solubility challenges in this compound during in vitro assays?

Employ co-solvents like dimethyl sulfoxide (DMSO) or cyclodextrin-based complexation to enhance aqueous solubility. Validate biocompatibility with control experiments to ensure solvents do not interfere with cellular viability or assay readouts. Parallel molecular dynamics simulations can predict solubility parameters and guide formulation adjustments .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across experimental models be resolved?

Contradictions may arise from species-specific metabolic pathways or dosing regimens. Apply triangulation: Compare data from in vitro (e.g., neuronal cell cultures), ex vivo (brain slice electrophysiology), and in vivo models under standardized conditions. Use meta-analysis to identify confounding variables (e.g., age, sex) and adjust experimental protocols accordingly. Refer to Graziani et al. (1983) for baseline anticonvulsant profiles .

Q. What methodologies are optimal for elucidating this compound’s mechanism of action amid conflicting receptor-binding data?

Combine patch-clamp electrophysiology (to assess ion channel modulation) with radioligand displacement assays (for GABAₐ or NMDA receptor affinity). Conflicting results may indicate allosteric modulation or metabolite interference. Use CRISPR-engineered neuronal lines to knock out candidate targets (e.g., sodium channels) and observe phenotypic rescue .

Q. How can researchers optimize this compound’s therapeutic index while minimizing neurotoxicity?

Conduct dose-ranging studies with neurobehavioral assessments (e.g., rotarod tests, open-field assays) to identify toxicity thresholds. Pair these with histopathological analysis of brain tissue. Structure-activity relationship (SAR) studies can guide synthetic modifications—e.g., replacing the hydroxyl group with bioisosteres to reduce oxidative stress .

Methodological Considerations for Data Analysis

  • Data Contradiction Analysis : Apply mixed-effects models to account for variability in cross-study datasets. For example, discrepancies in ED₅₀ values between studies may reflect differences in animal strains or administration routes.
  • Experimental Design : Use factorial designs to test interactions between variables (e.g., dose × administration frequency). Include positive controls (e.g., phenytoin) and negative controls (vehicle-only groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.